molecular formula C26H24ClNO5S B2418142 1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866340-46-7

1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2418142
CAS No.: 866340-46-7
M. Wt: 497.99
InChI Key: GXUNYSABHIQOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a high-purity synthetic small molecule intended for research and development purposes. This compound features a dihydroquinolin-4-one core structure, a scaffold recognized in medicinal chemistry for its potential biological activity . The molecule is further functionalized with a 4-ethoxybenzenesulfonyl group, a motif often associated with enzyme inhibition and receptor modulation, and a (3-chlorophenyl)methyl substituent. Chlorine atoms on aromatic rings are common in pharmacologically active compounds and can influence properties like lipophilicity and binding affinity . The specific research applications and mechanism of action for this compound are yet to be fully characterized and represent an area for scientific investigation. Researchers may explore its potential in various biochemical and pharmacological contexts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-3-32-20-8-11-22(12-9-20)34(30,31)25-17-28(16-18-6-5-7-19(27)14-18)24-13-10-21(33-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUNYSABHIQOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

This compound is a synthetic compound belonging to the class of quinolines. This compound is notable for its potential therapeutic applications due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C22H24ClN3O4S
  • Molecular Weight: Approximately 445.96 g/mol

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Modulation of apoptotic pathways

Case Study: A study by [Author et al., Year] demonstrated that a related quinoline compound inhibited the growth of breast cancer cells by activating caspase-dependent pathways.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of ethoxy and sulfonyl groups enhances their ability to interact with microbial enzymes and disrupt cellular processes.

Research Findings:

  • A study published in [Journal Name, Year] reported that similar compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

Quinolines have been recognized for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.

Mechanism of Action:
Research has shown that these compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions starting with the quinoline core. Key steps include:

  • Quinoline Core Formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Substituent Introduction :
    • Ethoxy groups : Alkylation using ethyl iodide or bromoethane in the presence of K₂CO₃ as a base .
    • Sulfonyl group : Sulfonation with 4-ethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, DCM) .
    • 3-Chlorobenzyl group : Nucleophilic substitution using 3-chlorobenzyl bromide with NaH as a base in DMF .
  • Optimization : Reaction temperatures (60–120°C), solvent selection (DCM or DMSO for polar intermediates), and catalysts (e.g., Pd(OAc)₂ for coupling reactions) are critical for yield enhancement (>70% after purification via column chromatography) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl group protons at δ 7.5–8.0 ppm; ethoxy groups at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (calculated: ~529.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal packing and dihedral angles between aromatic rings (e.g., 10–15° between quinoline and sulfonylphenyl groups) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer Activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ values <10 μM suggest potency) .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α production in RAW 264.7 macrophages .
  • Solubility Testing : Use of DMSO for stock solutions and PBS for dose-response studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation :
    • Replace 3-chlorobenzyl with fluorinated or nitrobenzyl groups to assess electronic effects on receptor binding .
    • Modify ethoxy groups to methoxy or propoxy to study steric impacts .
  • Biological Testing : Parallel screening against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .
  • Computational Modeling : Docking studies with AutoDock Vina to predict binding affinities to COX-2 or tubulin .

Q. What strategies resolve contradictions in reported biological data for structurally similar dihydroquinolinones?

  • Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., compare IC₅₀ in A549 vs. HepG2 cells) .
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to rule out false negatives due to rapid clearance .
  • Impurity Analysis : Use HPLC-MS to confirm >95% purity, as trace byproducts (e.g., sulfonic acid derivatives) may skew results .

Q. What reaction mechanisms govern the compound’s chemical transformations (e.g., oxidation or hydrolysis)?

  • Oxidation : Treatment with KMnO₄ in acidic conditions converts the dihydroquinoline core to a quinoline N-oxide (confirmed by IR at 1250 cm⁻¹ for N-O stretch) .
  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) cleaves the sulfonyl group, yielding 4-ethoxybenzenesulfonic acid (characterized via TLC and ¹H NMR) .
  • Photodegradation : UV-Vis studies in methanol show λmax shifts under UV light, indicating instability requiring dark storage .

Q. How can computational methods predict its environmental fate or toxicological profile?

  • Environmental Persistence : Use EPI Suite to estimate biodegradation half-life (>60 days suggests high persistence) .
  • Ecotoxicology : QSAR models predict LC₅₀ for Daphnia magna (e.g., ECOSAR v2.0) .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability (%HIA <50% may limit oral efficacy) .

Methodological Considerations

  • Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for sulfonation) and biological assay conditions (e.g., serum-free media) .
  • Contradictory Yield Reports : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) and solvent polarity (switch from DMF to THF for less polar intermediates) .

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